molecular formula C11H7NO2 B3275069 3,4-Dihydroxynaphthalene-1-carbonitrile CAS No. 61978-47-0

3,4-Dihydroxynaphthalene-1-carbonitrile

Cat. No.: B3275069
CAS No.: 61978-47-0
M. Wt: 185.18 g/mol
InChI Key: XUELIRFGGJUZJX-UHFFFAOYSA-N
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Description

The compound 3,4-dihydroxynaphthalene-1-carbonitrile features a naphthalene backbone with hydroxyl groups at positions 3 and 4 and a cyano group at position 1. Key derivatives include:

  • 2-Acetyl-3,4-dihydroxynaphthalene-1-carbonitrile (C₁₃H₉NO₃)
  • 3,4-Dihydroxy-2-nonanoylnaphthalene-1-carbonitrile (C₂₀H₂₃NO₃)
  • 3,4-Dihydroxy-2-decanoylnaphthalene-1-carbonitrile (C₂₁H₂₅NO₃)

These compounds are often intermediates in organic synthesis or explored for pharmacological applications, similar to caffeic acid derivatives used in food, cosmetics, and drug research .

Properties

IUPAC Name

3,4-dihydroxynaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c12-6-7-5-10(13)11(14)9-4-2-1-3-8(7)9/h1-5,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUELIRFGGJUZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60812767
Record name 3,4-Dihydroxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60812767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61978-47-0
Record name 3,4-Dihydroxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60812767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxynaphthalene-1-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Hydroxylation: Naphthalene undergoes hydroxylation to introduce hydroxyl groups at the 3 and 4 positions. This can be achieved using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst.

    Nitrile Introduction: The introduction of the nitrile group at the 1 position can be accomplished through a cyanation reaction. This involves the use of reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroxylation and cyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxynaphthalene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction.

    Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

3,4-Dihydroxynaphthalene-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Signal Transduction: It may interfere with signal transduction pathways, leading to altered cellular responses.

    Gene Expression: It can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below summarizes key molecular features of 3,4-dihydroxynaphthalene-1-carbonitrile derivatives and related analogs:

Compound Name Molecular Formula Molecular Weight Substituents Polar Surface Area (Ų) XlogP Key Properties/Applications
2-Acetyl-3,4-dihydroxynaphthalene-1-carbonitrile C₁₃H₉NO₃ 227.22 2-acetyl, 3,4-dihydroxy 81.32 N/A High polarity; synthetic intermediate
3,4-Dihydroxy-2-nonanoylnaphthalene-1-carbonitrile C₂₀H₂₃NO₃ 325.40 2-nonanoyl, 3,4-dihydroxy 81.32 6.0 Lipophilic; potential bioactive agent
3,4-Dihydroxy-2-decanoylnaphthalene-1-carbonitrile C₂₁H₂₅NO₃ 339.43 2-decanoyl, 3,4-dihydroxy 81.32 6.5 Enhanced hydrophobicity; drug research
3,4-Dihydro-1-naphthalenecarbonitrile C₁₁H₉N 155.20 3,4-dihydro (no hydroxyls) 23.8 2.1 Brown oil; high-yield synthesis
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile C₁₁H₁₁N 157.21 Fully saturated backbone 23.8 2.5 Neutral; sterility-testing applications
Key Observations:

Substituent Effects: The acyl chains (e.g., nonanoyl, decanoyl) increase hydrophobicity (higher XlogP), making these derivatives more lipid-soluble . Hydroxyl groups contribute to high polar surface area (PSA = 81.32 Ų), enhancing hydrogen-bonding capacity and aqueous solubility in dihydroxy derivatives . The acetyl group in 2-acetyl-3,4-dihydroxy derivatives balances polarity and reactivity, favoring use as synthetic intermediates .

Synthetic Accessibility: Non-hydroxylated analogs like 3,4-dihydro-1-naphthalenecarbonitrile are synthesized efficiently (90% yield) via metal-free C–H cyanation , whereas hydroxylated derivatives likely require multi-step functionalization.

Biological Relevance :

  • Dihydroxy derivatives structurally resemble caffeic acid (3,4-dihydroxybenzeneacrylic acid), a compound with antioxidant and anti-inflammatory properties used in pharmacological research . The acylated derivatives may serve as prodrugs or enzyme inhibitors.

Physicochemical and Functional Differences

  • Hydrophobicity: The decanoyl-substituted derivative (XlogP = 6.5) is more lipophilic than the nonanoyl analog (XlogP = 6.0) , suggesting better membrane permeability. In contrast, the dihydroxy-acetyl derivative (PSA = 81.32 Ų) is more water-soluble, suitable for formulations requiring polar solvents.

Biological Activity

3,4-Dihydroxynaphthalene-1-carbonitrile (also referred to as 2,3-dihydroxynaphthalene-1-carbonitrile in some literature) is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Chemical Formula : C11_{11}H9_{9}NO2_2
  • Molecular Weight : Approximately 173.17 g/mol
  • Functional Groups : Contains two hydroxyl groups (-OH) and a carbonitrile group (-C≡N) attached to a naphthalene ring.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its structural features. The presence of hydroxyl groups often enhances the reactivity of organic compounds, potentially leading to various biological effects such as:

  • Antioxidant Activity : Compounds with similar structures have shown radical scavenging capabilities. For example, studies on related naphthalene derivatives suggest that the hydroxyl groups contribute significantly to their antioxidant properties .
  • Antimicrobial Properties : Analogous compounds have demonstrated antimicrobial and anti-inflammatory activities, indicating that this compound may also exhibit similar effects. The carbonitrile group could enhance these properties by facilitating interactions with biological targets .

Antioxidant Studies

Recent studies have highlighted the antioxidant potential of naphthalene derivatives. For instance, radical scavenging assays have shown that certain naphthol derivatives exhibit significant activity against DPPH radicals, suggesting that similar behavior might be expected from this compound due to its hydroxyl groups .

Antimicrobial Activity

In vitro studies on related compounds indicate that they can inhibit microbial growth effectively. For example, Burkholderia contaminans NZ has been studied for its production of secondary metabolites with antimicrobial properties, which may include compounds structurally related to this compound .

Comparative Analysis

The following table summarizes the biological activities of various naphthalene derivatives compared to this compound:

Compound NameAntioxidant ActivityAntimicrobial ActivityAntiproliferative Activity
This compoundPotentially HighPotentially HighUnknown
2-Hydroxy-1-naphthalenecarboxylic AcidModerateModerateLow
2-NaptholHighHighModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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